2-(2-Methylphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one
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Overview
Description
2-(2-Methylphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a triazolo ring, and a diazepane ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazolo ring through a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This reaction is typically carried out under metal-free conditions, making it an environmentally friendly process.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using microwave-mediated, catalyst-free methods. This approach involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is efficient and scalable, providing high yields of the target compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group and the diazepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-Methylphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including diabetes and cardiovascular disorders
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes, such as DPP-IV, which plays a role in glucose metabolism
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine
- 3-Trifluoromethyl-1,2,4-triazoles
- 1,2,4-Triazolo[1,5-a]pyridines
Uniqueness
2-(2-Methylphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one is unique due to its combination of functional groups, which confer distinct physicochemical and pharmacological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, while the triazolo and diazepane rings contribute to its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-methylphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N6O/c1-14-5-2-3-6-15(14)13-18(30)28-10-4-9-27(11-12-28)17-8-7-16-24-25-19(20(21,22)23)29(16)26-17/h2-3,5-8H,4,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKHFIWZAXAADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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